molecular formula C12H11ClN2O2 B11863939 Ethyl 7-amino-8-chloroquinoline-3-carboxylate

Ethyl 7-amino-8-chloroquinoline-3-carboxylate

Cat. No.: B11863939
M. Wt: 250.68 g/mol
InChI Key: YUYGHIOKMFPPNW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional groups:

  • Amino group (–NH₂) at position 7

  • Chlorine (–Cl) at position 8

  • Ethoxycarbonyl ester (–COOEt) at position 3

Ester Hydrolysis

The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is analogous to ester hydrolysis observed in related quinoline derivatives .

Reaction Conditions

Reaction TypeReagents/CatalystsProduct
Acidic hydrolysisH₃O⁺ (e.g., HCl/H₂O)7-Amino-8-chloroquinoline-3-carboxylic acid
Basic hydrolysisNaOH/H₂OSodium salt of carboxylic acid

Amino Group Reactions

The amino group participates in nucleophilic reactions:

  • Acylation : Reaction with acylating agents (e.g., acyl chlorides) forms amides.

  • Alkylation : Reaction with alkyl halides introduces alkyl substituents.

  • Imine Formation : While not directly observed in this compound, analogous quinoline derivatives with aldehyde groups undergo condensation with amines .

Example Reaction
Reaction with benzoyl chloride:
Ethyl 7-amino-8-chloroquinoline-3-carboxylate+PhCOClN-Benzoylated derivative\text{Ethyl 7-amino-8-chloroquinoline-3-carboxylate} + \text{PhCOCl} \rightarrow \text{N-Benzoylated derivative}

Chlorine Substitution

The chlorine atom at position 8 may undergo nucleophilic aromatic substitution under specific conditions, though quinoline’s electron-deficient nature typically reduces reactivity. Analogous quinoline derivatives with chlorine substituents require harsh conditions (e.g., high temperatures, strong bases) for substitution .

Potential Reaction
Ethyl 7-amino-8-chloroquinoline-3-carboxylate+NH₃ (excess)8-Amino derivative (if substitution occurs)\text{this compound} + \text{NH₃ (excess)} \rightarrow \text{8-Amino derivative (if substitution occurs)}

Electrophilic Aromatic Substitution

The quinoline core’s electronic environment directs electrophilic substitution. The amino group at position 7 may activate adjacent positions (e.g., position 6 or 8) for electrophilic attack, depending on steric and electronic effects .

Cross-Coupling and Condensation Reactions

While not explicitly reported for this compound, analogous quinoline derivatives participate in multicomponent reactions. For example:

  • Suzuki Coupling : Potential for introducing aryl groups at activated positions.

  • Biginelli Reaction : Formation of dihydropyrimidines if an aldehyde group is present, though this compound lacks such functionality .

Biological Activity-Driven Reactions

The compound’s antibacterial properties (excluded per user instructions) suggest interactions with bacterial enzymes. While direct reaction mechanisms are not detailed in the provided sources, analogous quinoline derivatives form covalent bonds with targets via nucleophilic attacks or metal coordination .

Structural Analogues and Reactions

Comparison with related compounds highlights reactivity trends:

CompoundKey Reaction Type
Ethyl 8-hydroxyquinoline-3-carboxylateChelation with metal ions
Ethyl 6-aminoquinoline-3-carboxylateAnti-inflammatory via amine group
2-Chloroquinoline-3-carbaldehydeCondensation with amines

Analytical Characterization

The compound’s structure is confirmed via:

  • X-ray diffraction (for molecular packing) (excluded).

  • NMR/IR spectroscopy : Amino groups show broad peaks in IR (~3300 cm⁻¹), while ester carbonyls appear at ~1700–1750 cm⁻¹ .

Challenges and Limitations

  • Regioselectivity : Positional effects of substituents on reactivity are not explicitly documented.

  • Stability : The ester and amino groups may require controlled storage to avoid degradation.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-amino-8-chloroquinoline-3-carboxylate has been extensively studied for its potential as an antibacterial , antimalarial , and anticancer agent.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action often involves the inhibition of bacterial enzymes critical for cell wall synthesis or DNA replication, making it a candidate for developing new antibiotics .

Antimalarial Activity

The compound has shown promising results in inhibiting the growth of Plasmodium species, the causative agents of malaria. Its effectiveness is attributed to its ability to interfere with the parasite's metabolic pathways, although detailed mechanisms are still under investigation .

Anticancer Potential

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's ability to intercalate into DNA disrupts replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells .

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for synthesizing more complex quinoline derivatives. Its unique structure allows for modifications that can enhance biological activity or introduce new properties.

Synthetic Routes

The synthesis typically involves:

  • Friedlander Condensation : Reacting an o-aminoaldehyde with a carbonyl compound.
  • Chlorination : Using phosphorus oxychloride to introduce the chlorine atom.
  • Amination : Adding the amino group at the 7th position through various amination techniques.

Material Science

Beyond biological applications, this compound is being explored in material science for developing novel materials with specific electronic and optical properties. Its derivatives are being investigated as potential components in organic light-emitting diodes (OLEDs) and fluorescent chemosensors for metal ions .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that this compound effectively inhibited cell proliferation at non-toxic concentrations to normal cells. This selectivity highlights its promise as a therapeutic agent with a favorable safety profile .

Mechanism of Action

The mechanism of action of ethyl 7-amino-8-chloroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways:

Biological Activity

Ethyl 7-amino-8-chloroquinoline-3-carboxylate is a notable compound within the quinoline family, recognized for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound features an ethoxycarbonyl group at the third position and a chlorine atom at the seventh position of the quinoline ring. This structural configuration contributes to its pharmacological potential, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism and signal transduction.
  • Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, leading to oxidative stress and subsequent cell death.

Antibacterial Activity

This compound exhibits moderate antibacterial properties. In laboratory studies, it has shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis12.4 μM
Vibrio cholerae16.4 μM
Staphylococcus aureus16.5 μM
Escherichia coli16.1 μM

These findings suggest that the compound disrupts bacterial cell wall synthesis and protein synthesis, leading to cell death.

Antimalarial Activity

Quinoline derivatives are traditionally known for their antimalarial properties. This compound has been investigated for its potential against malaria parasites, showing IC50 values below 100 μM in preliminary screenings .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including:

Cancer Cell LineIC50 Value
MCF-7 (Breast Cancer)<50 μM
HCT-116 (Colon Carcinoma)<50 μM
HeLa (Cervical Carcinoma)<50 μM

These results indicate significant selectivity towards cancer cells while exhibiting lower toxicity towards normal cells .

Case Studies and Research Findings

  • Antibacterial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, with a notable inhibition zone comparable to standard antibiotics .
  • Antimalarial Efficacy : Another research effort focused on synthesizing derivatives of this compound and assessing their antimalarial activity. Several derivatives showed improved efficacy with IC50 values significantly lower than that of traditional antimalarial drugs .
  • Anticancer Screening : A comprehensive evaluation of this compound's anticancer properties indicated that it could induce apoptosis in cancer cells through ROS generation and DNA damage pathways, making it a candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 7-amino-8-chloroquinoline-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the quinoline core. For example, nitro intermediates (e.g., 8-nitro derivatives) are reduced to amines using catalytic hydrogenation or sodium dithionite. Cyclopropane substituents, if present, may require PPA-catalyzed lactamization . Optimization includes controlling reaction temperature (e.g., 80–100°C for nitro reduction) and solvent selection (e.g., ethanol or DMF) to minimize side reactions. Purity can be monitored via HPLC or TLC .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like methanol. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved with SHELXS/SHELXL, refining anisotropic displacement parameters and validating hydrogen bonding (e.g., C–H⋯O/Cl interactions). The SHELX suite is preferred for its robustness in handling twinned or high-resolution data .

Q. Which spectroscopic methods are critical for characterizing purity and structural integrity?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., amine at C7, Cl at C8).
  • FT-IR : Peaks at ~1700 cm1^{-1} indicate ester carbonyl groups.
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ for C12_{12}H11_{11}ClN2_2O2_2).
  • Elemental analysis : Validates C/H/N ratios within ±0.4% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

Discrepancies often arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN/BASF commands to model twinning. For hydrogen bonding ambiguities, analyze intermolecular contacts (e.g., C–H⋯Cl vs. π–π stacking) with OLEX2 visualization. Cross-validation via Rint_{int} (<5%) and goodness-of-fit (GOF ≈ 1) ensures reliability .

Q. What strategies address conflicting data from divergent synthetic routes?

Contradictions in yield or purity may stem from nitro group reduction efficiency or byproduct formation. Employ DoE (Design of Experiments) to test variables (catalyst loading, temperature). Compare intermediates via 1H^1H NMR and SCXRD to identify structural deviations. For example, incomplete lactamization can lead to open-chain byproducts .

Q. How should bioactivity assays be designed to evaluate antimicrobial potential?

  • Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • MIC determination : Use broth microdilution (CLSI guidelines) with concentrations from 0.5–128 µg/mL.
  • Controls : Include ciprofloxacin as a positive control and solvent-only blanks.
  • SAR analysis : Compare with analogs (e.g., fluoroquinolones) to identify critical substituents .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking : AutoDock Vina models ligand binding to DNA gyrase (PDB: 1KZN).
  • DFT calculations : Gaussian09 optimizes geometries and calculates electrostatic potentials to predict reactivity.
  • QSAR : MLR (Multiple Linear Regression) correlates logP, polar surface area, and MIC values .

Q. How can nitro group reduction be optimized to prevent over-reduction or dehalogenation?

Use Pd/C (10%) under 30 psi H2_2 in ethanol at 50°C. Monitor via TLC (hexane:EtOAc 3:1). Alternatives like SnCl2_2/HCl avoid dehalogenation but require strict pH control (pH 4–5) .

Q. How do substituent variations (e.g., Cl at C8 vs. F at C6) impact physicochemical properties?

  • LogP : Chlorine increases hydrophobicity (ΔlogP ~0.5 vs. fluorine).
  • Solubility : Fluorine enhances aqueous solubility (e.g., 0.1 mg/mL in PBS).
  • Stability : Electron-withdrawing groups (Cl) reduce ester hydrolysis rates in acidic conditions .

Q. What are the challenges in achieving enantiomeric purity, and how are they mitigated?

Chirality at C1 (cyclopropyl substituents) requires asymmetric synthesis. Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases). Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess (>98%) .

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 7-amino-8-chloroquinoline-3-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-5-7-3-4-9(14)10(13)11(7)15-6-8/h3-6H,2,14H2,1H3

InChI Key

YUYGHIOKMFPPNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC(=C2Cl)N

Origin of Product

United States

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